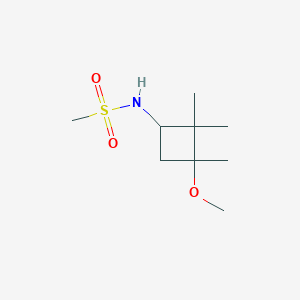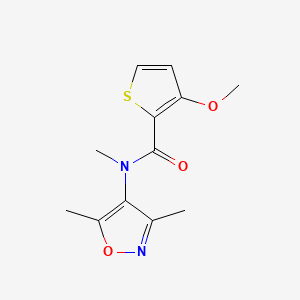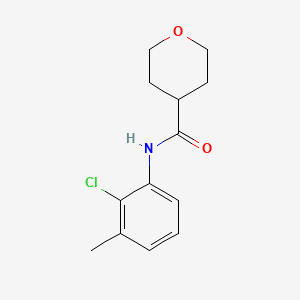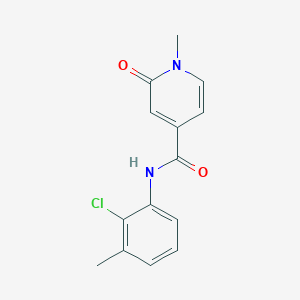![molecular formula C16H21ClN2O B7585953 2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, commonly known as CDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
CDM exerts its effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain modulation. CDM acts as a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than a full agonist, such as morphine. This partial agonist activity is thought to be responsible for CDM's analgesic effects.
Biochemical and Physiological Effects
CDM has been found to have a number of biochemical and physiological effects. In addition to its analgesic and antipsychotic effects, CDM has been found to have anti-inflammatory effects and has been studied for its potential as a treatment for inflammatory bowel disease. CDM has also been found to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CDM is that it has a relatively low toxicity profile and is well-tolerated in animal studies. This makes it a promising candidate for further research and development. However, one limitation of CDM is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on CDM. One potential direction is to further investigate its analgesic effects and its potential as a treatment for chronic pain. Another potential direction is to study its effects on other G protein-coupled receptors and its potential as a treatment for other diseases such as cancer and diabetes. Additionally, further research is needed to optimize the synthesis method for CDM and to develop more effective formulations for its administration.
Métodos De Síntesis
CDM can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with ethyl chloroformate.
Aplicaciones Científicas De Investigación
CDM has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, CDM has been studied for its potential as a novel analgesic agent due to its ability to modulate the activity of the mu-opioid receptor. In neuroscience, CDM has been found to have antipsychotic effects and has been studied for its potential as a treatment for schizophrenia. In biochemistry, CDM has been used as a tool to study the structure and function of proteins.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-18-14-6-7-15(18)11-19(9-8-14)16(20)10-12-2-4-13(17)5-3-12/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPVALGQDYGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)





![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)